molecular formula C27H34F2O7 B1670567 Difluprednate CAS No. 23674-86-4

Difluprednate

Cat. No. B1670567
CAS RN: 23674-86-4
M. Wt: 508.5 g/mol
InChI Key: WYQPLTPSGFELIB-KGQPDAEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluprednate, sold under the brand name Durezol, is a corticosteroid used for the treatment of post-operative ocular inflammation and pain . It was approved for medical use in the United States in June 2008 . It is available as a generic medication .


Synthesis Analysis

During the synthesis of active pharmaceutical ingredients (APIs) like Difluprednate, there is a need for the development and validation of a simple and rapid high-performance liquid chromatography (HPLC) method for the determination and quantification of the synthesized product and related by-products . An HPLC method gives a better understanding of how a synthesis is proceeding .


Molecular Structure Analysis

Difluprednate is a butyrate ester of 6 (α), 9 (α)-difluoro prednisolone acetate . It has the same basic gonane structure which is shared by all steroids and is similar in structure to prednisolone . When compared with prednisolone, difluprednate has additional fluorine atoms at C6 and C9, a butyrate at the 17α position, and an acetate group at the C21 position .


Chemical Reactions Analysis

Difluprednate is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate (DFB), the drug’s active metabolite . Endogenous tissue esterases then metabolize DFB to the inert metabolite hydroxyfluoroprednisolone butyrate (HFB), which limits systemic exposure to the active compound .


Physical And Chemical Properties Analysis

Difluprednate has a molecular formula of C27H34F2O7 and a molar mass of 508.559 g·mol−1 . It is not soluble in water .

Scientific Research Applications

Efficacy in Ocular Conditions

Postoperative Inflammation and Pain : Difluprednate has been proven effective in managing postoperative ocular inflammation and pain. A study demonstrated that both dosage regimens of Difluprednate safely and effectively reduced postoperative ocular inflammation and pain compared to placebo, with rapid and effective clearance of inflammation and pain reduction (Korenfeld et al., 2009).

Pediatric Uveitis : In pediatric patients with noninfectious uveitis, Difluprednate showed significant reduction in anterior segment inflammation and improvement in cystoid macular edema when used as an adjunct to systemic immunomodulatory therapy, demonstrating its potential utility in this population (Slabaugh et al., 2012).

Diabetic Macular Edema : A study evaluating Difluprednate for the treatment of persistent diabetic macular edema reported a significant decrease in retinal thickness and improvement in visual acuity, showcasing its potential as an effective treatment option (Kaur et al., 2016).

Prevention of Ocular Inflammation Post-Surgery : Difluprednate has been recognized for its potent efficacy in treating and preventing postoperative inflammation in various clinical settings, providing a beneficial treatment option for clinicians (Donnenfeld, 2011).

Anterior Scleritis : For non-infectious anterior scleritis, Difluprednate alone has been reported to effectively treat the condition with a tolerable side effect profile, indicating its effectiveness in managing this challenging condition (Liberman et al., 2021).

Safety And Hazards

Difluprednate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQPLTPSGFELIB-JTQPXKBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046773
Record name Difluprednate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Difluprednate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Difluprednate

CAS RN

23674-86-4
Record name Epitopic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23674-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluprednate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difluprednate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluprednate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUPREDNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Difluprednate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-194
Record name Difluprednate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluprednate
Reactant of Route 2
Reactant of Route 2
Difluprednate
Reactant of Route 3
Difluprednate
Reactant of Route 4
Difluprednate
Reactant of Route 5
Reactant of Route 5
Difluprednate
Reactant of Route 6
Reactant of Route 6
Difluprednate

Citations

For This Compound
2,540
Citations
ED Donnenfeld - Clinical Ophthalmology, 2011 - Taylor & Francis
… A comprehensive search of recent published literature including difluprednate was performed. Clinical studies relevant to the characteristics and clinical efficacy of difluprednate in …
Number of citations: 54 www.tandfonline.com
KN Jamal, DG Callanan - Clinical Ophthalmology, 2009 - Taylor & Francis
… This review aims to cover the biochemistry and drug development of difluprednate, a novel synthetic strong steroid emulsion. In vivo pharmacokinetics as well as ocular distribution and …
Number of citations: 62 www.tandfonline.com
L Mulki, CS Foster - Drugs of Today (Barcelona, Spain: 1998), 2011 - europepmc.org
… Recently, a multicenter, randomized clinical trial showed difluprednate to be noninferior to … , difluprednate proved to have a comparable safety profile. Here, we review difluprednate …
Number of citations: 31 europepmc.org
MS Korenfeld, SM Silverstein, DL Cooke… - Journal of Cataract & …, 2009 - Elsevier
… difluprednate 2 times a day, 107 received difluprednate 4 times a day, and 220 received a placebo 2 or 4 times a day. Both difluprednate … A greater proportion of difluprednate-treated …
Number of citations: 132 www.sciencedirect.com
MA Slabaugh, E Herlihy, S Ongchin… - American journal of …, 2012 - Elsevier
… uveitis.8, 9 Difluprednate may have superior intraocular penetration … anatomic outcomes between topical difluprednate and sub-… experience with topical difluprednate in pediatric uveitis …
Number of citations: 79 www.sciencedirect.com
CS Foster, R DaVanzo, TE Flynn, K McLeod… - Journal of ocular …, 2010 - liebertpub.com
Purpose: The aim of this study was to evaluate the efficacy and safety of difluprednate ophthalmic solution 0.05% (Durezol ® ; Alcon Laboratories, Fort Worth, TX) compared with …
Number of citations: 105 www.liebertpub.com
T Tajika, A Isowaki, H Sakaki - Journal of ocular pharmacology and …, 2011 - liebertpub.com
… 59 ng eq./g, and difluprednate delivered as a topical ophthalmic emulsion reached the … difluprednate and its metabolites reach these tissues. These results suggest that difluprednate …
Number of citations: 62 www.liebertpub.com
M Yamaguchi, S Yasueda, A Isowaki… - International journal of …, 2005 - Elsevier
Preparation of oil-in-water (o/w) type lipid emulsion is one of the approaches to formulate drugs that are poorly water-soluble but can be dissolved in the oil phase of the emulsions. A …
Number of citations: 115 www.sciencedirect.com
JD Sheppard, MM Toyos, JH Kempen… - … & visual science, 2014 - jov.arvojournals.org
… This study compared the safety and efficacy of difluprednate … moderate endogenous AU to receive difluprednate 0.05% (n … This study aimed to test the hypothesis that difluprednate 0.05…
Number of citations: 77 jov.arvojournals.org
S Smith, D Lorenz, J Peace, K McLeod… - Clinical …, 2010 - Taylor & Francis
… difluprednate, compared with placebo (74.7% vs 42.5%; P = 0.0006). A significantly greater percentage of difluprednate-… Three subjects (3.7%) in the difluprednate group had a clinically …
Number of citations: 56 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.